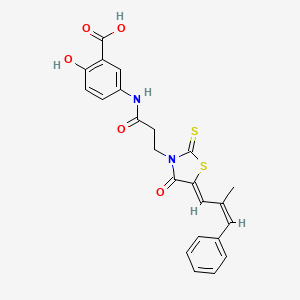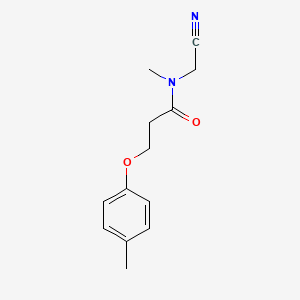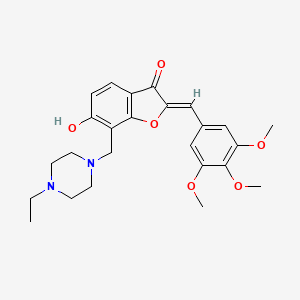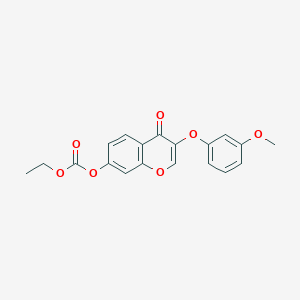
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical formula C10H9N3OS and has been synthesized using various methods. In
科学的研究の応用
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial properties. One study found that 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide inhibited the growth of human lung cancer cells in vitro. Another study reported that this compound exhibited potent anti-inflammatory activity in a mouse model of acute inflammation. Additionally, this compound has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This inhibition of COX-2 activity may contribute to the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics.
実験室実験の利点と制限
One advantage of using 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro and in vivo. Additionally, this compound has been reported to have good solubility in water and organic solvents, making it easy to work with in lab experiments. However, one limitation of using this compound is its limited stability in solution. It has been reported to degrade over time, which may affect the reproducibility of experimental results.
将来の方向性
There are several potential future directions for research on 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide. One area of interest is the development of analogs of this compound with improved potency and selectivity. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthesis methods for this compound could improve its availability for research purposes.
Conclusion
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, and has been extensively studied for its potential therapeutic applications. While there are limitations to using this compound in lab experiments, such as its limited stability in solution, there are also several potential future directions for research on this compound. Overall, 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a promising compound that warrants further investigation for its potential applications in the treatment of various diseases.
合成法
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide has been synthesized using various methods, including the reaction of 2-aminothiazole with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic acid. Another method involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic acid. Both of these methods have been reported to yield high purity and good yields of the desired product.
特性
IUPAC Name |
2-pyrazol-1-yl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c13-7(6-12-4-1-2-10-12)11-8-9-3-5-14-8/h1-5H,6H2,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDUOBYBTZDUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2663171.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2663174.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2663184.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2663187.png)
![5-Fluoro-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2663188.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)